![molecular formula C66H105N21O28S2 B14450233 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-64-0](/img/structure/B14450233.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tallysomycin S6a copper complex is a derivative of the tallysomycin family, which belongs to the bleomycin group of antitumor antibiotics. These compounds are known for their potent antitumor and antimicrobial activities. Tallysomycin S6a copper complex is particularly notable for its enhanced stability and efficacy due to the incorporation of copper ions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tallysomycin S6a copper complex involves the fermentation of Streptoalloteichus hindustanus, followed by the incorporation of copper ions. The fermentation process includes the addition of specific diamines to the medium, resulting in the formation of various tallysomycin derivatives . The copper complex is then formed by reacting the tallysomycin derivative with a copper chloride solution, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of tallysomycin S6a copper complex follows a similar fermentation process but on a larger scale. The fermentation broth is processed to isolate the tallysomycin derivatives, which are then reacted with copper ions to form the desired complex. The final product is purified and formulated for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: Tallysomycin S6a copper complex undergoes several types of chemical reactions, including:
Reduction: The complex can be reduced under specific conditions, altering its chemical structure and activity.
Substitution: The complex can undergo substitution reactions where ligands in the complex are replaced by other molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular oxygen can be used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride or ascorbic acid are commonly used.
Substitution: Various ligands such as ethylenediamine or other amines can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include modified tallysomycin derivatives with altered biological activities .
Wissenschaftliche Forschungsanwendungen
Tallysomycin S6a copper complex has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study metal-ligand interactions and redox chemistry.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its antitumor activity, particularly in targeting cancer cells.
Industry: Utilized in the development of new antimicrobial coatings and materials.
Wirkmechanismus
The mechanism of action of tallysomycin S6a copper complex involves the generation of reactive oxygen species (ROS) through redox reactions facilitated by the copper ions. These ROS cause oxidative damage to cellular components, leading to cell death. The complex also interacts with DNA, causing strand breaks and inhibiting replication . The molecular targets include cellular membranes, proteins, and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Copper Complexes: Various copper complexes with antimicrobial and antitumor activities, such as glyoxal-bis (N4-methylthiosemicarbazone) (GTSM) copper complex.
Uniqueness: Tallysomycin S6a copper complex is unique due to its specific incorporation of copper ions, which enhances its stability and efficacy compared to other tallysomycin derivatives and copper complexes .
Eigenschaften
CAS-Nummer |
77368-64-0 |
|---|---|
Molekularformel |
C66H105N21O28S2 |
Molekulargewicht |
1704.8 g/mol |
IUPAC-Name |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C66H105N21O28S2/c1-23-40(84-55(86-53(23)71)29(14-36(69)93)78-16-28(68)54(72)103)57(105)85-42(50(30-17-75-22-79-30)112-65-52(46(99)43(96)34(18-89)111-65)113-64-48(101)51(114-66(73)108)44(97)35(19-90)110-64)59(107)80-24(2)33(92)15-38(95)83-41(25(3)91)58(106)87-60(115-63-47(100)45(98)39(70)26(4)109-63)49(102)62-82-32(21-117-62)61-81-31(20-116-61)56(104)77-9-5-7-27(67)13-37(94)76-10-6-8-74-11-12-88/h17,20-22,24-29,33-35,39,41-52,60,63-65,74,78,88-92,96-102H,5-16,18-19,67-68,70H2,1-4H3,(H2,69,93)(H2,72,103)(H2,73,108)(H,75,79)(H,76,94)(H,77,104)(H,80,107)(H,83,95)(H,85,105)(H,87,106)(H2,71,84,86) |
InChI-Schlüssel |
QCXCCDYJPYDVBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCO)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


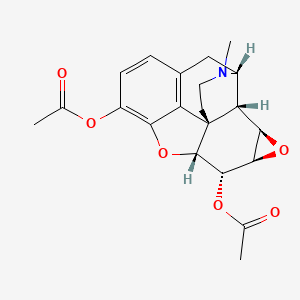
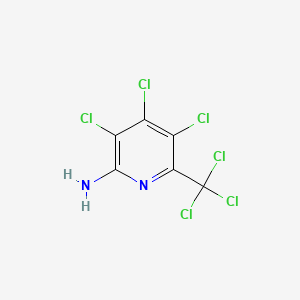
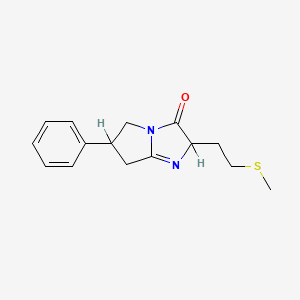
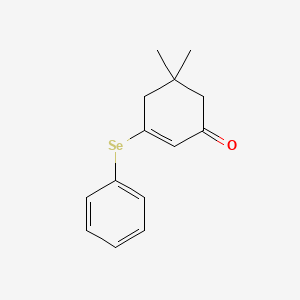
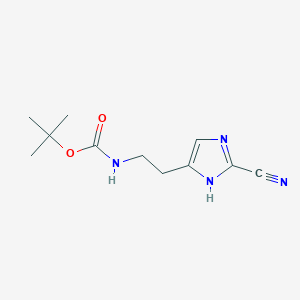
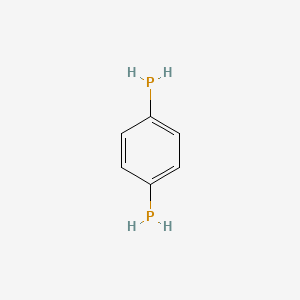
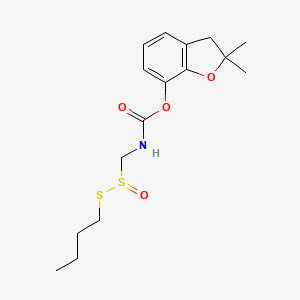
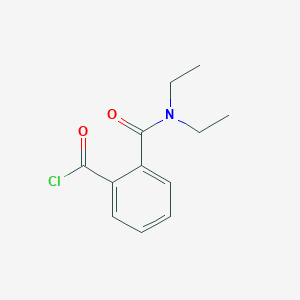
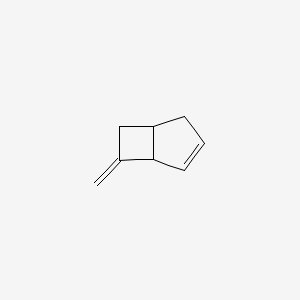
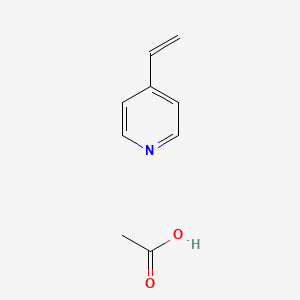
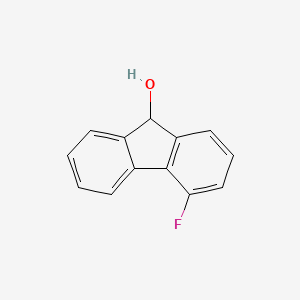
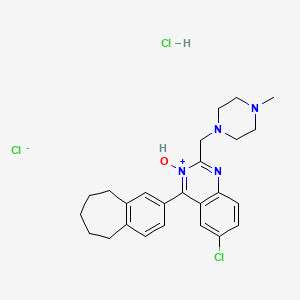
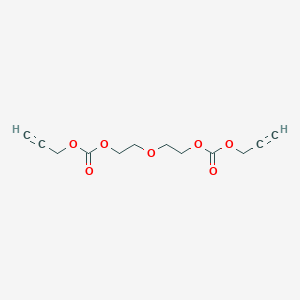
acetonitrile](/img/structure/B14450252.png)
